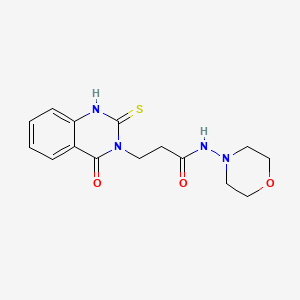
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound notable for its application in various scientific fields. This compound features a morpholine ring, a quinazolinone core, and a thioxo group, which contribute to its unique properties and versatility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the quinazolinone core: : This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Incorporation of the thioxo group: : Introducing the thioxo group often requires the use of reagents like Lawesson's reagent under controlled conditions.
Attachment of the morpholine ring: : Morpholine is coupled using nucleophilic substitution reactions, ensuring the proper positioning on the quinazolinone ring.
Introduction of the propanamide moiety: : This can be done by reacting with an acylating agent, such as propionyl chloride, under basic conditions.
Industrial Production Methods
Scaling up the production for industrial purposes requires optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of robust catalysts help achieve this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically transforming the thioxo group into a sulfone.
Reduction: : Reduction reactions might target the ketone or thioxo functionalities, depending on the reducing agents used.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the morpholine or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (MCPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) for reducing ketones.
Solvents: : Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used to dissolve reactants and facilitate reactions.
Major Products
Oxidation products: Sulfones or sulfoxides.
Reduction products: Alcohols or thiols.
Substitution products: Various derivatives with altered functional groups, enhancing the compound's reactivity or specificity.
Scientific Research Applications
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds its applications in several scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a molecular probe in studying enzyme interactions and cellular processes.
Industry: : Employed in the production of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The morpholine ring often acts as a binding moiety, while the quinazolinone core and thioxo group play roles in the overall biological activity. The precise pathways involved depend on the specific application, but generally involve inhibition or modulation of enzymatic activity.
Comparison with Similar Compounds
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is compared with other thioxoquinazolinones and morpholine-containing compounds:
Thioxoquinazolinones: : These compounds share a similar quinazolinone core but vary in substituents, which can significantly alter their properties.
Morpholine derivatives: : Other morpholine-based compounds might not have the same level of reactivity or biological activity due to the absence of the thioxoquinazolinone moiety.
List of Similar Compounds
2-thioxo-1,2-dihydroquinazolin-4(3H)-one
N-morpholino-2-(2-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Morpholino derivatives with varied substitution patterns
This should give you a comprehensive understanding of this compound!
Properties
IUPAC Name |
N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWILPKBFOJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
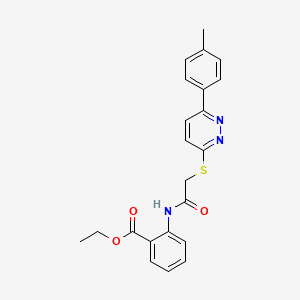
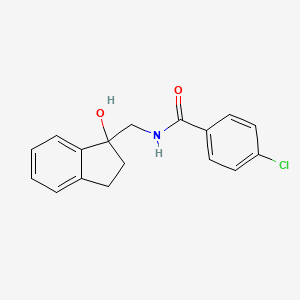
![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)
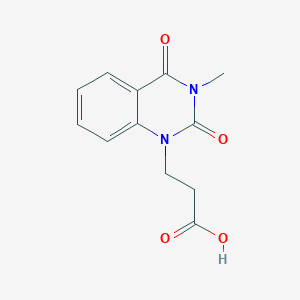
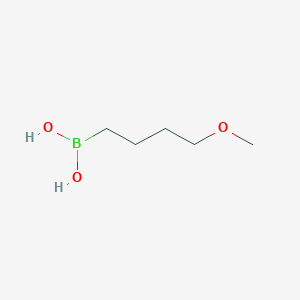

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)
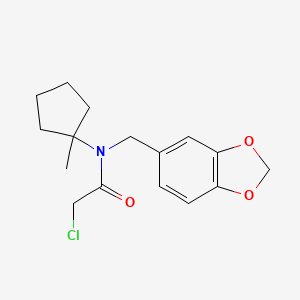
![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)
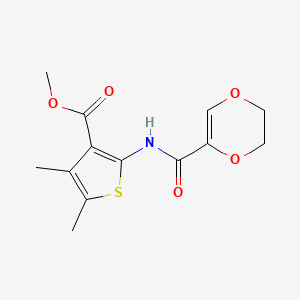
![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)
